4-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H11N5O3S and its molecular weight is 305.31. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Lithiation and Reactivity Studies : Research on the lithiation of various methyl-substituted heterocyclic compounds, including isoxazoles and oxadiazoles, explores the reactivity and synthesis pathways of these molecules. This foundational work is crucial for understanding how to manipulate these structures for further chemical synthesis and applications (Micetich, 1970).
- Auxiliary-Directed C-H Bond Activation : Studies on the use of isoxazole-3-carboxamide moieties for C-H bond activation demonstrate the utility of these compounds in creating γ-substituted non-natural amino acids, highlighting their potential in synthetic organic chemistry (Pasunooti et al., 2015).
Biological Activities
- Antimicrobial and Antifungal Screening : Compounds containing thiazole and oxadiazole nuclei have been evaluated for antimicrobial and antifungal activities. For instance, specific derivatives showed significant activity against both gram-positive and gram-negative bacteria, as well as various fungi, indicating their potential in developing new antimicrobial agents (Desai et al., 2016).
- Herbicidal Activities : Novel carboxamides and thiocarboxamides synthesized as potential lead compounds for inhibiting D1 protease in plants exhibit moderate to good herbicidal activities, suggesting their application in agriculture (Hu et al., 2009).
- Anticancer and Antiangiogenic Effects : Thioxothiazolidin-4-one derivatives have shown promise in inhibiting tumor growth and tumor-induced angiogenesis in mouse models. This indicates a potential pathway for anticancer therapy development, focusing on the inhibition of tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Chemical Reactivity and Functionalization
- Regioselective Synthesis of Heterocycles : Techniques for the regioselective synthesis of thiazoles and oxazoles from dithioates and isocyanides offer new methods for creating functionalized molecules, expanding the toolkit available for medicinal chemistry and drug development (Singh et al., 2022).
Properties
IUPAC Name |
4-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S/c1-6-3-8(16-19-6)11-15-9(20-17-11)4-13-12(18)10-7(2)14-5-21-10/h3,5H,4H2,1-2H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWZKWQCUORESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C(N=CS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.